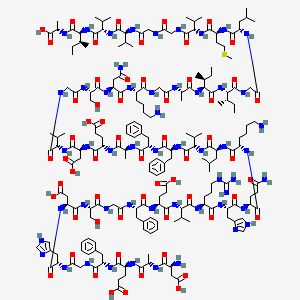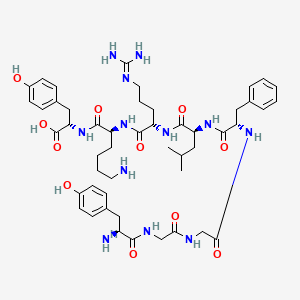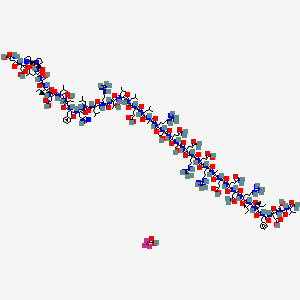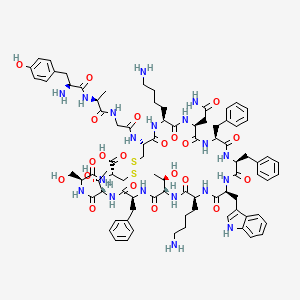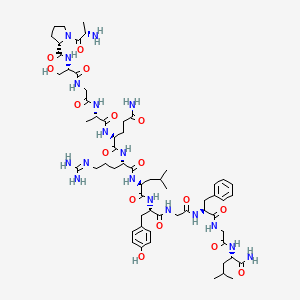
PAR-4-AP (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PAR-4 Agonist Peptide, amide trifluoroacetate (PAR-4-AP (TFA)) is a selective activator of the proteinase-activated receptor-4 (PAR-4). This compound does not affect proteinase-activated receptor-1 or proteinase-activated receptor-2, and its activity can be inhibited by a proteinase-activated receptor-4 antagonist . Proteinase-activated receptor-4 is a member of the proteinase-activated receptor family, which are G protein-coupled receptors activated by proteolytic cleavage .
Preparation Methods
The synthesis of PAR-4 Agonist Peptide, amide trifluoroacetate involves solid-phase peptide synthesis (SPPS). This method uses a solid support resin to sequentially add amino acids to the growing peptide chain. The peptide is then cleaved from the resin using trifluoroacetic acid, which also removes protecting groups from the amino acids . Industrial production methods for peptides like PAR-4 Agonist Peptide, amide trifluoroacetate typically involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) and lyophilization to obtain the final product .
Chemical Reactions Analysis
PAR-4 Agonist Peptide, amide trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues within the peptide sequence, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids using site-directed mutagenesis techniques
Common reagents and conditions used in these reactions include trifluoroacetic acid for cleavage from the resin, dithiothreitol for reduction of disulfide bonds, and various oxidizing agents for oxidation reactions. Major products formed from these reactions include the modified peptide with altered amino acid residues or oxidized methionine .
Scientific Research Applications
PAR-4 Agonist Peptide, amide trifluoroacetate has several scientific research applications:
Chemistry: It is used as a tool compound to study the activation and signaling pathways of proteinase-activated receptor-4.
Biology: Researchers use this compound to investigate the role of proteinase-activated receptor-4 in various biological processes, including inflammation and cell signaling
Medicine: PAR-4 Agonist Peptide, amide trifluoroacetate is used in preclinical studies to explore its potential therapeutic effects in diseases such as cancer and cardiovascular disorders
Industry: This compound is utilized in the development of new drugs targeting proteinase-activated receptor-4 and related pathways
Mechanism of Action
PAR-4 Agonist Peptide, amide trifluoroacetate exerts its effects by selectively activating proteinase-activated receptor-4. Upon activation, proteinase-activated receptor-4 undergoes a conformational change that allows it to interact with G proteins, leading to the activation of downstream signaling pathways. These pathways include the phosphoinositide 3-kinase (PI3K) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . The activation of these pathways results in various cellular responses, including inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
PAR-4 Agonist Peptide, amide trifluoroacetate is unique in its selective activation of proteinase-activated receptor-4 without affecting proteinase-activated receptor-1 or proteinase-activated receptor-2 . Similar compounds include:
Proteinase-activated receptor-1 agonists: These compounds selectively activate proteinase-activated receptor-1 and are used to study its role in thrombosis and hemostasis.
Proteinase-activated receptor-2 agonists: These compounds selectively activate proteinase-activated receptor-2 and are used to investigate its role in inflammation and pain.
The uniqueness of PAR-4 Agonist Peptide, amide trifluoroacetate lies in its ability to specifically target proteinase-activated receptor-4, making it a valuable tool for studying the distinct functions of this receptor .
Properties
CAS No. |
1228078-65-6 |
|---|---|
Molecular Formula |
C₃₆H₄₉F₃N₈O₉ |
Molecular Weight |
794.82 |
sequence |
One Letter Code: AYPGKF-NH2 |
Synonyms |
PAR-4-AP (TFA); AY-NH2 (TFA) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


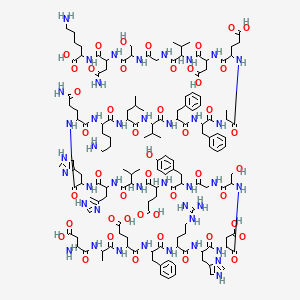
![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)
